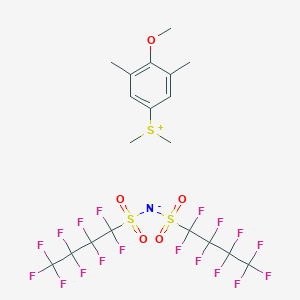
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is a complex organic compound with the molecular formula C19H17F18NO5S3 and a molecular weight of 777.51 g/mol . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide typically involves the reaction of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium with bis((perfluorobutyl)sulfonyl)amide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the sulfonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, halide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photolithography.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorooctyl)sulfonyl)amide
Uniqueness
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as photolithography and advanced material synthesis .
Properties
Molecular Formula |
C19H17F18NO5S3 |
|---|---|
Molecular Weight |
777.5 g/mol |
IUPAC Name |
bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide;(4-methoxy-3,5-dimethylphenyl)-dimethylsulfanium |
InChI |
InChI=1S/C11H17OS.C8F18NO4S2/c1-8-6-10(13(4)5)7-9(2)11(8)12-3;9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h6-7H,1-5H3;/q+1;-1 |
InChI Key |
RRMVYPOCFYAGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)[S+](C)C.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















